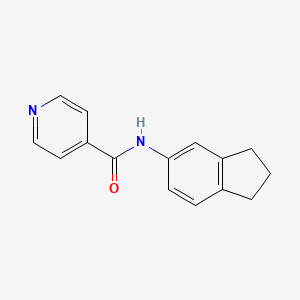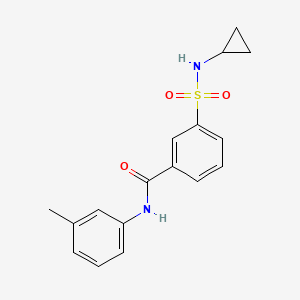
3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the triazole family and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body. For example, it inhibits the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole have been studied extensively. Studies have shown that it can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been found to have anti-cancer properties and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole in lab experiments is its potential uses in various research applications. Additionally, it is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole in scientific research. One of the significant areas of research is in the development of new anti-cancer drugs. Additionally, there is potential for the use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential uses in various research applications.
Conclusion
In conclusion, 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is a chemical compound that has potential uses in various scientific research applications. Its anti-cancer properties and ability to inhibit the activity of acetylcholinesterase make it a promising compound for the development of new drugs. Further studies are needed to fully understand its mechanism of action and potential uses in various research applications.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole has been reported in several studies. One of the methods involves the reaction of 4-chlorophenylhydrazine with propargyl bromide to form 4-chlorophenylhydrazine propargyl ether. The resulting compound is then reacted with sulfur to form 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole has been found to have potential uses in various scientific research applications. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have potential uses in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-2-7-16-11-13-10(14-15-11)8-3-5-9(12)6-4-8/h1,3-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSGJGYOBKBXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)


![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)





![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)